1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-fluorophenyl group and a chloromethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 4-chloro-2-fluoroaniline, which is converted to the corresponding azide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the phenyl group.
Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with various functional groups replacing the chloromethyl group.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole and phenyl groups.
Scientific Research Applications
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, depending on its specific application and target.
Comparison with Similar Compounds
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole: Lacks the chlorine atom on the phenyl ring, which may influence its chemical properties and applications.
1-(4-chloro-2-fluorophenyl)-4-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which may alter its reactivity in nucleophilic substitution reactions.
The unique combination of the 4-chloro-2-fluorophenyl group and the chloromethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGXOLPTNPSKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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